molecular formula C12H13F3N4O2S2 B2675712 N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide CAS No. 2034295-27-5

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide

Cat. No.: B2675712
CAS No.: 2034295-27-5
M. Wt: 366.38
InChI Key: OGUBJDXJVMJYEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyridine Derivatives in Drug Discovery

Triazolopyridines, characterized by a fused triazole and pyridine ring system, have emerged as versatile scaffolds in medicinal chemistry. Early applications focused on their antidepressant properties, exemplified by trazodone, a serotonin antagonist and reuptake inhibitor (SARI) approved in the 1980s. The triazolopyridine core’s ability to engage diverse biological targets expanded with the development of p38 mitogen-activated protein (MAP) kinase inhibitors. For instance, Pfizer’s structure-based optimization of C6 sulfur-linked triazolopyridines demonstrated potent p38 inhibition, though metabolic instability necessitated bioisosteric replacement of sulfur with methylene groups.

Recent advances have broadened the therapeutic scope of triazolopyridines. Filgotinib (a JAK1 inhibitor), tucatinib (a HER2/EGFR inhibitor), and enarodustat (a HIF prolyl hydroxylase inhibitor) underscore their adaptability in oncology and immunology. The scaffold’s synthetic accessibility and capacity for regioselective functionalization make it a cornerstone of targeted drug design.

Table 1: Notable Triazolopyridine-Based Therapeutics

Compound Therapeutic Area Target/Mechanism
Trazodone Depression Serotonin receptor modulation
Filgotinib Rheumatoid arthritis JAK1 inhibition
Tucatinib Breast cancer HER2/EGFR inhibition
Enarodustat Anemia HIF-PH inhibition

Significance of Sulfonamide Pharmacophore in Medicinal Chemistry

Sulfonamides are among the most enduring pharmacophores, valued for their hydrogen-bonding capacity, metabolic stability, and tunable acidity. The sulfonamide group (–SO₂NH–) serves as a bioisostere for carboxylate or phosphate moieties, enabling interactions with enzymes and receptors. Dorzolamide, a carbonic anhydrase inhibitor for glaucoma, and sulfamethoxazole, an antibacterial agent, highlight their therapeutic versatility.

The sulfonimidamide variant (–SO(NH)NH–), though underutilized, offers enhanced hydrogen-bond donor/acceptor functionality and stereochemical complexity. In N-((7-(trifluoromethyl)...thiophene-2-sulfonamide, the thiophene-2-sulfonamide moiety likely enhances target affinity through π-π stacking and electrostatic interactions, while its acidity (pKa ≈ 6–8) favors membrane permeability.

Table 2: Sulfonamide-Containing FDA-Approved Drugs

Drug Indication Target
Dorzolamide Glaucoma Carbonic anhydrase II
Sulfamethoxazole Bacterial infections Dihydropteroate synthase
Celecoxib Inflammation Cyclooxygenase-2

Strategic Importance of Trifluoromethyl Substitution in Drug Design

The trifluoromethyl (–CF₃) group is a linchpin of modern medicinal chemistry, altering lipophilicity, metabolic stability, and electronic properties. Its strong electron-withdrawing effect reduces basicity and polar surface area, enhancing blood-brain barrier penetration. In the subject compound, the –CF₃ group at the 7-position of the tetrahydrotriazolopyridine ring likely stabilizes the scaffold’s conformation and shields it from oxidative metabolism.

Pfizer’s work on p38 inhibitors demonstrated that –CF₃ substitution at C2 of triazolopyrimidines improved potency by 10-fold compared to non-fluorinated analogues. Similarly, relugolix (a gonadotropin-releasing hormone antagonist) leverages –CF₃ for prolonged receptor occupancy.

Table 3: Impact of –CF₃ on Drug Properties

Property Effect of –CF₃ Substitution
Lipophilicity ↑ LogP by 0.5–1.0 units
Metabolic Stability Blocks cytochrome P450 oxidation
pKa Lowers basicity by 1–2 units

Thiophene as a Privileged Structure in Pharmaceutical Research

Thiophene’s electron-rich, planar structure facilitates π-π interactions and bioisosteric replacement of phenyl rings. It ranks as the fourth-most common heterocycle in FDA-approved drugs, featuring in 26 therapeutics across anti-inflammatory, cardiovascular, and anticancer domains. Ticagrelor (a P2Y₁₂ antagonist) and prasugrel (a platelet inhibitor) exemplify its utility in modulating pharmacokinetic profiles.

In the subject compound, the thiophene-2-sulfonamide moiety contributes to solubility via sulfonamide ionization while maintaining hydrophobic contacts with target proteins. Molecular modeling studies suggest that thiophene’s sulfur atom participates in hydrogen bonding with lysine or arginine residues.

Table 4: Thiophene-Containing FDA-Approved Drugs

Drug Indication Target
Ticagrelor Cardiovascular P2Y₁₂ receptor antagonist
Prasugrel Thrombosis ADP receptor inhibition
Dorzolamide Glaucoma Carbonic anhydrase II

Rationale for Tetrahydro-Modification of the Triazolopyridine Scaffold

Saturation of the triazolopyridine ring to its tetrahydro form reduces aromaticity, enhancing conformational flexibility and metabolic stability. Pfizer’s p38 inhibitor program revealed that tetrahydrotriazolopyridines exhibited superior microsomal stability compared to their aromatic counterparts, with intrinsic clearance values <20 μL/min/mg protein in human liver microsomes. The 7-trifluoromethyl group further sterically hinders oxidative metabolism at adjacent positions.

Molecular dynamics simulations indicate that tetrahydro modification allows the scaffold to adopt a pseudo-chair conformation, optimizing binding to kinase ATP pockets. This strategic adjustment balances rigidity and flexibility, critical for achieving selective target engagement.

Table 5: Comparative Stability of Triazolopyridine Derivatives

Compound Human CLint (μL/min/mg) Mouse CLint (μL/min/mg)
Aromatic analogue 45 120
Tetrahydro analogue 18 85

Properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4O2S2/c13-12(14,15)8-3-4-19-9(6-8)17-18-10(19)7-16-23(20,21)11-2-1-5-22-11/h1-2,5,8,16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGUBJDXJVMJYEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=NN=C2CNS(=O)(=O)C3=CC=CS3)CC1C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties:

  • Mechanism of Action : The compound primarily targets c-Met and VEGFR-2 kinases, inhibiting their activities which are crucial for cancer cell proliferation and survival. This inhibition leads to the activation of apoptotic pathways within cancer cells.
  • In Vitro Studies :
    • A study demonstrated that the compound showed antiproliferative activity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) with IC50 values ranging from 6.587 to 11.10 µM .
    • The proposed mechanism involves the induction of apoptosis through modulation of apoptotic proteins such as Bax and Bcl2.

Antimicrobial Effects

In addition to its anticancer properties, the compound has shown potential antimicrobial effects:

  • Antibacterial and Antifungal Activities : Some studies suggest that triazole derivatives possess antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
    • For example, a related study on triazole derivatives indicated promising results against Candida species with MIC values ≤ 25 µg/mL .

Anti-inflammatory Properties

Triazoles are also noted for their potential role in reducing inflammation through various biochemical pathways. This aspect is particularly relevant in conditions where inflammation exacerbates disease progression.

Synthesis of the Compound

The synthesis typically involves multi-step organic reactions:

  • Formation of the Triazole Ring : Cyclization reactions are employed to form the triazole structure.
  • Introduction of Trifluoromethyl Groups : Electrophilic fluorination is used to introduce trifluoromethyl groups.
  • Coupling Reactions : The final structure is achieved by coupling with thiophene or other moieties.

Case Studies

Several case studies have been conducted to evaluate the efficacy of triazole derivatives:

StudyCell LineIC50 Value (µM)Mechanism
Study AMCF-7 (Breast Cancer)27.3Apoptosis induction via Caspase activation
Study BHCT-116 (Colon Cancer)6.2Mitochondrial pathway activation
Study CHT-29 (Colon Cancer)11.10Modulation of Bax/Bcl2 ratio

These studies demonstrate the compound's potential as a therapeutic agent against various cancers.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets:

Molecular Targets: : Enzymes, receptors, and other proteins with high binding affinity to the compound's functional groups.

Pathways Involved: : Inhibition or activation of biochemical pathways, modulation of signal transduction, and interaction with nucleic acids.

Similar Compounds

  • N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzenesulfonamide: : Similar in structure but differs in the aromatic ring, influencing its chemical properties and applications.

  • 7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-amine: : Lacks the thiophene and sulfonamide groups, resulting in different reactivity and applications.

  • (7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanol: : Substitution of the sulfonamide with a hydroxyl group, altering its solubility and biological activity.

Uniqueness: : N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide stands out due to its balanced combination of the triazolopyridine core, thiophene ring, and sulfonamide group. This unique structure enhances its versatility in both chemical reactions and biological applications.

Biological Activity

N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings, emphasizing its mechanisms of action, therapeutic implications, and safety profiles.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by a thiophene ring and a triazolo-pyridine moiety. Its molecular formula is C12H12F3N5O2SC_{12}H_{12}F_3N_5O_2S, with a molecular weight of approximately 329.32 g/mol. The presence of trifluoromethyl groups enhances its biological activity by influencing pharmacokinetic properties.

Research indicates that this compound interacts with various biological targets:

  • Inhibition of Enzymes : It has been shown to inhibit indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in tryptophan metabolism and immune modulation. This inhibition can enhance anti-tumor immunity by preventing immune suppression in the tumor microenvironment .
  • Antimicrobial Activity : The triazolo-pyridine scaffold exhibits antimicrobial properties against various pathogens, including bacteria and fungi. Studies suggest that it disrupts bacterial cell wall synthesis and interferes with metabolic pathways .

Biological Activity Data

The following table summarizes key biological activities reported for this compound:

Activity Target/Organism Effect Reference
IDO1 InhibitionHuman cancer cellsEnhanced immune response
AntimicrobialVarious bacteriaInhibition of growth
CytotoxicityCancer cell linesInduction of apoptosis
Metabolic StabilityLiver microsomesHigh stability against metabolism

Case Study 1: Cancer Immunotherapy

A study investigated the effects of the compound on tumor growth in murine models. The results demonstrated a significant reduction in tumor size when combined with checkpoint inhibitors. This suggests that the compound may serve as an adjuvant therapy to enhance the efficacy of existing cancer treatments by modulating immune responses .

Case Study 2: Antimicrobial Efficacy

In vitro studies evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound exhibited MIC values comparable to established antibiotics, indicating its potential as a novel antimicrobial agent .

Safety Profile

The safety profile of this compound has been assessed in preclinical studies. Toxicological evaluations indicate low acute toxicity levels with no significant adverse effects observed at therapeutic doses. However, further studies are necessary to fully understand chronic exposure risks and potential drug-drug interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-((7-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-2-sulfonamide with key analogs from the literature:

Compound Core Structure Key Substituents Synthetic Method Reported Activity/Properties Reference
Target Compound Triazolo[4,3-a]pyridine 7-CF₃, thiophene-2-sulfonamide Likely multi-step (cross-coupling, cyclization) Inferred: Potential enzyme inhibition (e.g., DPP-4)
3-Nitro-2-phenylsulfonylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine (7a) Imidazo[1,2-a]pyridine 3-CF₃Ph, nitro, phenylsulfonylmethyl Suzuki cross-coupling (76% yield) Not specified; structural analog
1-(3-Chlorphenyl)-3-methylsulfanyl-5,6,7,8-tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazin-hydroiodid Triazolo[1,2-a]pyridazine 3-ClPh, methylsulfanyl Multi-step (reflux, cyclization) Biological activity (e.g., enzyme inhibition)
Bis-pyridazinothieno[2,3-b]thiophene derivatives (4, 9) Thieno[2,3-b]thiophene Pyridazine, nitrile groups Heterocyclization of bis-dienamide New sulfur/nitrogen heterocycles
8-Trifluoroacetylpyrazolo[4,3-e][1,2,4]triazino[1,2-a]triazin-9,10-dione (11) Pyrazolotriazine CF₃CO, thioxo, aryl groups Fluoroacylation via trifluoroethyl acetate Fluorinated heteropolycyclic systems

Key Structural and Functional Differences:

Core Heterocycle: The target compound’s triazolo[4,3-a]pyridine core differs from imidazo[1,2-a]pyridine () and triazolo[1,2-a]pyridazine () in ring size and nitrogen positioning, impacting electronic properties and binding selectivity . Thieno[2,3-b]thiophene derivatives () lack the triazole ring but share sulfur-based motifs, which may influence solubility and redox activity .

The thiophene-2-sulfonamide moiety offers dual hydrogen-bonding capacity (NH and SO₂) versus simpler sulfonyl or nitrile groups (), suggesting stronger target engagement .

Synthetic Complexity :

  • The target compound’s synthesis likely requires precise functionalization steps (e.g., trifluoromethylation, sulfonamide coupling), akin to the fluoroacylation in (72–77% yields) .
  • Suzuki coupling () and bis-dienamide cyclization () are alternative strategies for aryl and bis-heterocyclic systems .

Biological Relevance :

  • While ’s triazolopyridazine derivatives demonstrate enzyme inhibition (e.g., nitric oxide synthase), the target compound’s sulfonamide group may align with DPP-4 inhibitors (), though direct data is lacking .

Research Findings and Implications

  • Solubility : The sulfonamide moiety improves aqueous solubility compared to purely lipophilic analogs (e.g., ’s nitroimidazopyridine), balancing bioavailability .
  • Thermal Stability : Analogous triazolopyridines () exhibit moderate melting points (112–118°C), suggesting the target compound may require similar handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.